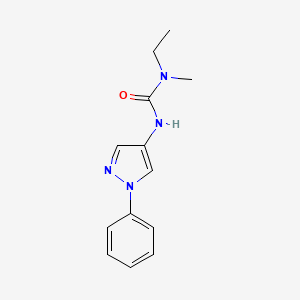
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research. EPM belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to have antifungal properties and may be effective in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its wide range of biological activities. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have anti-inflammatory, antitumor, and antifungal properties, making it a versatile compound for use in research. However, one of the limitations of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea. One area of interest is the development of new synthetic routes for 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea that may improve its solubility and make it easier to work with in lab experiments. Another area of interest is the investigation of the potential use of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea and to identify potential new targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea involves the reaction of 1-phenyl-3-(1-pyrazolyl)urea with ethyl methyl ketone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea as a white crystalline solid.
Applications De Recherche Scientifique
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
1-ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-16(2)13(18)15-11-9-14-17(10-11)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJAIPALBCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

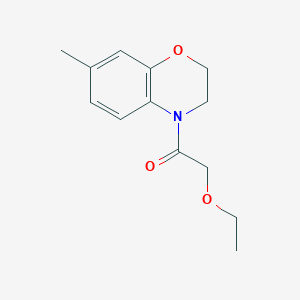
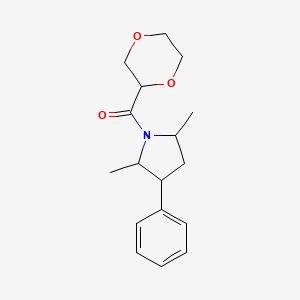
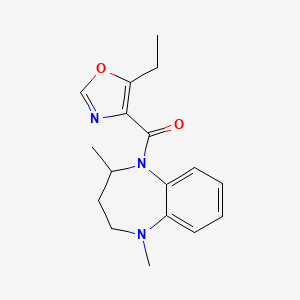
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
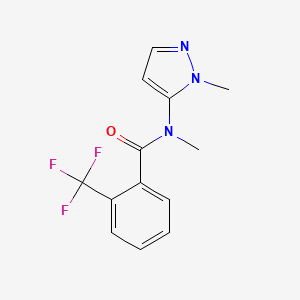
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)